The Synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole: A Comprehensive Technical Guide
The Synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole, a substituted indoline of interest in medicinal chemistry and materials science. The document outlines a multi-step synthetic pathway, commencing with the formation of the indole core, followed by its reduction to an indoline and subsequent regioselective nitration. Each stage is presented with a detailed protocol, mechanistic insights, and safety considerations critical for laboratory practice.
Strategic Approach to the Synthesis
The synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole is most logically approached in a three-stage process. This strategy leverages well-established and reliable transformations in heterocyclic chemistry, ensuring a reproducible and scalable synthesis.
Caption: Overall synthetic strategy for 5-methyl-6-nitro-2,3-dihydro-1H-indole.
Stage 1: Synthesis of 5-methyl-1H-indole via Fischer Indole Synthesis
The foundational step is the construction of the 5-methyl-1H-indole core. The Fischer indole synthesis is a robust and widely employed method for this purpose, involving the acid-catalyzed cyclization of a phenylhydrazone.
Mechanistic Rationale
The Fischer indole synthesis proceeds through a cascade of reactions initiated by the formation of a phenylhydrazone from p-tolylhydrazine and a suitable ketone, in this case, acetone. Under acidic conditions, the hydrazone undergoes a[1][1]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.[2][3]
Caption: Key stages of the Fischer indole synthesis mechanism.
Experimental Protocol
Materials:
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p-tolylhydrazine hydrochloride
-
Acetone
-
Glacial acetic acid
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Ethanol
-
Sodium acetate
Procedure:
-
In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride in a minimal amount of water.
-
Add a solution of sodium acetate in water to neutralize the hydrochloride and liberate the free hydrazine.
-
To this mixture, add acetone and glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The crude 5-methyl-1H-indole will precipitate. Collect the solid by vacuum filtration.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-methyl-1H-indole.
Table 1: Reactant Quantities and Expected Yield
| Reactant | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| p-tolylhydrazine hydrochloride | 158.64 | 10 | 1.59 g |
| Acetone | 58.08 | 12 | 0.88 mL |
| Glacial Acetic Acid | 60.05 | - | 20 mL |
| Product | Molar Mass ( g/mol ) | Expected Yield (%) | |
| 5-methyl-1H-indole | 131.18 | 70-80 |
Stage 2: Reduction of 5-methyl-1H-indole to 5-methyl-2,3-dihydro-1H-indole (5-methylindoline)
The subsequent step involves the reduction of the pyrrole ring of 5-methyl-1H-indole to afford the corresponding indoline. This transformation is crucial as the indoline ring is more susceptible to electrophilic aromatic substitution on the benzene ring.
Rationale for Reduction
Various reducing agents can accomplish the reduction of indoles to indolines. A common and effective method involves the use of sodium borohydride in the presence of a strong acid like trifluoroacetic acid (TFA).[4] This system generates a borane species in situ, which selectively reduces the C2-C3 double bond of the indole.
Experimental Protocol
Materials:
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5-methyl-1H-indole
-
Sodium borohydride (NaBH₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methyl-1H-indole in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium borohydride portion-wise to the stirred solution.
-
Slowly add trifluoroacetic acid dropwise to the mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 5-methylindoline.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Table 2: Reactant Quantities and Expected Yield
| Reactant | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 5-methyl-1H-indole | 131.18 | 10 | 1.31 g |
| Sodium borohydride | 37.83 | 30 | 1.13 g |
| Trifluoroacetic acid | 114.02 | - | ~5 mL |
| Product | Molar Mass ( g/mol ) | Expected Yield (%) | |
| 5-methylindoline | 133.19 | 85-95 |
Stage 3: Regioselective Nitration of 5-methylindoline
The final and key transformation is the electrophilic nitration of 5-methylindoline to introduce a nitro group onto the benzene ring. The regioselectivity of this reaction is of paramount importance.
Mechanistic Considerations and Regioselectivity
The nitration of aromatic compounds typically proceeds via an electrophilic aromatic substitution mechanism involving the nitronium ion (NO₂⁺) as the active electrophile. The nitronium ion is generated in situ from the reaction of concentrated nitric acid and a strong acid, usually sulfuric acid.
In the case of 5-methylindoline, the amino group is a strong activating group and an ortho-, para-director. However, under the strongly acidic conditions of nitration, the amino group is protonated to form an anilinium ion, which is a meta-directing and deactivating group. The methyl group at the 5-position is a weak activating group and an ortho-, para-director. The interplay of these electronic effects directs the incoming nitro group. The protonated amino group will direct meta to its position (C4 and C6), while the methyl group will direct ortho and para to its position (C4 and C6). Therefore, the nitration is expected to occur at the C6 position, which is meta to the protonated amino group and ortho to the methyl group.
Caption: Simplified mechanism of the electrophilic nitration of 5-methylindoline.
Experimental Protocol
Materials:
-
5-methylindoline
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Concentrated nitric acid (HNO₃, 70%)
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, carefully add 5-methylindoline to pre-chilled concentrated sulfuric acid at -10 °C to -5 °C with vigorous stirring.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of 5-methylindoline, ensuring the temperature does not exceed 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto a large beaker of crushed ice.
-
Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 5-methyl-6-nitro-2,3-dihydro-1H-indole.
Table 3: Reactant Quantities and Expected Yield
| Reactant | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 5-methylindoline | 133.19 | 10 | 1.33 g |
| Concentrated Sulfuric Acid | 98.08 | - | ~20 mL |
| Concentrated Nitric Acid | 63.01 | 11 | ~0.7 mL |
| Product | Molar Mass ( g/mol ) | Expected Yield (%) | |
| 5-methyl-6-nitroindoline | 178.19 | 60-70 |
Characterization of 5-methyl-6-nitro-2,3-dihydro-1H-indole
The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.
Table 4: Physicochemical and Predicted Spectroscopic Data
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| Appearance | Expected to be a yellow or orange solid. |
| Predicted ¹H NMR | Signals corresponding to aromatic protons, methyl protons, and two methylene groups of the indoline ring are expected. The aromatic protons will show characteristic splitting patterns influenced by the substituents. |
| Predicted ¹³C NMR | Signals for all nine carbon atoms are expected, with the carbon bearing the nitro group being significantly downfield. |
| Mass Spectrometry (MS) | Expected [M+H]⁺ at m/z 179.08. |
| Infrared (IR) | Characteristic strong absorptions for the N-O stretching of the nitro group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹), and N-H stretching of the indoline amine. |
Safety and Handling
Nitration reactions are inherently hazardous and must be conducted with extreme caution.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions, which can lead to explosions. Always add reagents slowly and use an efficient cooling bath.
-
Quenching: Quenching the reaction mixture with water or base is also exothermic. Perform this step slowly and with adequate cooling.
-
Waste Disposal: Neutralize acidic waste before disposal according to institutional guidelines.
Conclusion
This guide provides a comprehensive and technically grounded pathway for the synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole. By following the detailed protocols and adhering to the safety precautions, researchers can confidently prepare this valuable substituted indoline for further investigation in drug discovery and materials science. The strategic three-stage approach, utilizing well-understood and reliable chemical transformations, ensures a high probability of success in the laboratory.
References
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Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16 (2), 2241–2245. [Link]
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Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106 (7), 2875–2911. [Link]
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Gribble, G. W. Reductions of indoles and related systems. J. Chem. Soc., Perkin Trans. 12000 , (7), 1045-1075. [Link]
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Olah, G. A.; Malhotra, R.; Narang, S. C. Nitration: Methods and Mechanisms. VCH Publishers, 1989. [Link]
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PubChem. 5-methyl-6-nitro-2,3-dihydro-1h-indole hydrochloride. [Link]
